molecular formula C17H16N2O4S B2704798 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide CAS No. 895435-97-9

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Cat. No.: B2704798
CAS No.: 895435-97-9
M. Wt: 344.39
InChI Key: HKNTZLHZUHSIHB-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound features a benzothiazole ring system with methoxy groups and an amide substituent, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide typically involves the reaction of 5,6-dimethoxybenzo[d]thiazole with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring system can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)-3-methoxybenzamide
  • N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)benzamide

Uniqueness

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide is unique due to the presence of methoxy groups at the 5 and 6 positions of the benzothiazole ring, which can enhance its biological activity and selectivity compared to other similar compounds .

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-11-6-4-5-10(7-11)16(20)19-17-18-12-8-13(22-2)14(23-3)9-15(12)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNTZLHZUHSIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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